
N-(4-(furan-3-yl)benzyl)thiophene-2-sulfonamide
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Overview
Description
N-(4-(furan-3-yl)benzyl)thiophene-2-sulfonamide is a compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and industrial chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-(furan-3-yl)benzyl)thiophene-2-sulfonamide typically involves the following steps:
Formation of the Benzyl Intermediate: The benzyl intermediate can be synthesized by reacting 4-(furan-3-yl)benzyl chloride with an appropriate nucleophile.
Sulfonamide Formation: The benzyl intermediate is then reacted with thiophene-2-sulfonyl chloride in the presence of a base such as triethylamine to form the desired sulfonamide compound.
Industrial Production Methods: Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalysts, solvents, and purification techniques .
Chemical Reactions Analysis
Types of Reactions: N-(4-(furan-3-yl)benzyl)thiophene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized under specific conditions to form corresponding oxides.
Reduction: The compound can be reduced to form different derivatives with altered chemical properties.
Substitution: The sulfonamide group can participate in substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
Medicinal Chemistry
1. Antimicrobial Activity
N-(4-(furan-3-yl)benzyl)thiophene-2-sulfonamide has been investigated for its antimicrobial properties. Studies have shown that compounds containing thiophene and furan moieties exhibit significant activity against various bacterial strains, including drug-resistant bacteria such as Acinetobacter baumannii and Klebsiella pneumoniae. The mechanism of action is believed to involve inhibition of bacterial enzymes, leading to cell death .
2. Anti-inflammatory Properties
Research indicates that this compound may also have anti-inflammatory effects. The sulfonamide group can inhibit specific enzymes involved in inflammatory pathways, making it a candidate for developing new anti-inflammatory drugs .
3. Anticancer Potential
The compound's unique structure allows it to interact with various biological targets, suggesting potential anticancer activity. Preliminary studies have shown that it can induce apoptosis in cancer cells, although further research is needed to elucidate the exact mechanisms involved.
Material Science
1. Organic Semiconductors
this compound is being explored for its use in organic semiconductors. Its thiophene backbone contributes to good charge transport properties, making it suitable for applications in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).
2. Corrosion Inhibitors
In industrial chemistry, this compound has shown potential as a corrosion inhibitor for metals. Its ability to form protective films on metal surfaces helps prevent corrosion, which is crucial in various industrial applications.
Industrial Chemistry
1. Synthesis of Complex Organic Molecules
this compound serves as a versatile building block in organic synthesis. It can be used to create more complex molecules through various chemical reactions, including substitution and oxidation processes.
2. Pharmaceutical Intermediates
This compound is also being studied as a pharmaceutical intermediate, where its unique functional groups can be modified to develop new therapeutic agents.
Case Studies
-
Antimicrobial Efficacy Study
A study conducted on various derivatives of this compound demonstrated significant antibacterial activity against resistant strains of bacteria. The Minimum Inhibitory Concentration (MIC) was determined using standard agar diffusion methods . -
Inflammatory Response Modulation
Research highlighted the compound's ability to modulate inflammatory responses in vitro by inhibiting specific pathways linked to cytokine production. This suggests its potential as a therapeutic agent for inflammatory diseases . -
Organic Electronics Development
Recent advancements in organic electronics have utilized this compound in the fabrication of organic semiconductors, showing promising results in enhancing device performance due to its excellent charge mobility.
Mechanism of Action
The mechanism of action of N-(4-(furan-3-yl)benzyl)thiophene-2-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, while the thiophene and furan rings can interact with various biological receptors. These interactions can lead to the modulation of cellular processes and exhibit therapeutic effects .
Comparison with Similar Compounds
Thiophene-2-sulfonamide: Shares the thiophene and sulfonamide groups but lacks the furan ring.
Furan-3-ylbenzylamine: Contains the furan and benzyl groups but lacks the thiophene and sulfonamide groups.
Uniqueness: N-(4-(furan-3-yl)benzyl)thiophene-2-sulfonamide is unique due to the combination of the furan, benzyl, thiophene, and sulfonamide groups in a single molecule.
Biological Activity
N-(4-(furan-3-yl)benzyl)thiophene-2-sulfonamide is a compound of significant interest due to its diverse biological activities. This article explores its potential therapeutic applications, mechanisms of action, and comparative studies with similar compounds.
Chemical Structure and Properties
This compound is characterized by the presence of a furan ring, a benzyl group, and a thiophene ring, with a sulfonamide functional group. This unique combination of structural elements contributes to its biological activity.
1. Antimicrobial Activity
Research indicates that this compound exhibits promising antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains, including drug-resistant pathogens. For instance, it has shown significant inhibition against Acinetobacter baumannii and Staphylococcus aureus, which are known for their resistance to conventional antibiotics .
2. Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. It is believed to modulate inflammatory pathways by inhibiting specific enzymes involved in the inflammatory response. This action may be attributed to the sulfonamide group, which can mimic natural substrates and interfere with enzyme activity.
3. Anticancer Potential
This compound has been evaluated for its anticancer properties. In vitro studies have shown that it induces apoptosis in various cancer cell lines, including breast adenocarcinoma (MCF-7) and acute lymphoblastic leukemia (CEM-13). The mechanism involves the activation of apoptotic pathways and modulation of key proteins such as p53 and caspase-3 .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The sulfonamide moiety interacts with enzymes by mimicking the structure of their natural substrates, leading to inhibition of their activity.
- Receptor Interaction : The thiophene and furan rings may engage with various biological receptors, affecting cellular signaling pathways.
Comparative Studies
To understand the uniqueness of this compound, it is beneficial to compare it with similar compounds:
Compound Name | Structure Features | Biological Activity |
---|---|---|
Thiophene-2-sulfonamide | Thiophene and sulfonamide groups | Moderate antimicrobial activity |
Furan-3-ylbenzylamine | Furan and benzyl groups | Limited anticancer properties |
N-(4-bromophenyl)furan-2-carboxamide | Bromophenyl and furan groups | Effective against resistant bacteria |
This compound stands out due to its combined structural features that enhance its biological efficacy compared to these compounds.
Case Study 1: Anticancer Activity
In a study examining the anticancer effects of this compound on MCF-7 cells, researchers found that treatment led to a significant reduction in cell viability (IC50 = 10 µM). Flow cytometry indicated that the compound induced apoptosis through caspase activation and increased p53 expression levels .
Case Study 2: Antimicrobial Efficacy
Another study focused on its antimicrobial properties revealed that this compound exhibited an inhibition zone of 25 mm against methicillin-resistant Staphylococcus aureus (MRSA), showcasing its potential as a therapeutic agent in treating resistant infections .
Properties
IUPAC Name |
N-[[4-(furan-3-yl)phenyl]methyl]thiophene-2-sulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO3S2/c17-21(18,15-2-1-9-20-15)16-10-12-3-5-13(6-4-12)14-7-8-19-11-14/h1-9,11,16H,10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCWMCCFUBUSIPP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)S(=O)(=O)NCC2=CC=C(C=C2)C3=COC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.